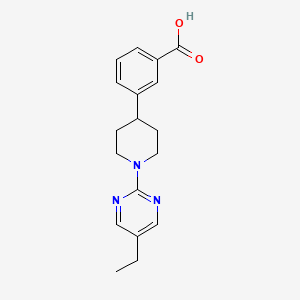

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid

Description

Properties

IUPAC Name |

3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-2-13-11-19-18(20-12-13)21-8-6-14(7-9-21)15-4-3-5-16(10-15)17(22)23/h3-5,10-12,14H,2,6-9H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCMCUJGKPATDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₋N₃O₂

- Molecular Weight : Approximately 307.36 g/mol

Structural Features

The compound features a benzoic acid moiety linked to a piperidine ring substituted with a 5-ethylpyrimidine group. This unique structure contributes to its pharmacological properties.

Antiviral Activity

Research indicates that compounds with similar structural frameworks exhibit antiviral properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various viruses, including HIV and herpes simplex virus (HSV). In studies assessing antiviral activity, certain piperidine derivatives demonstrated moderate protection against viral infections, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been explored extensively. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger . This suggests that the compound may have broad-spectrum antimicrobial effects.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in viral replication and bacterial cell wall synthesis.

Study 1: Antiviral Screening

In a study evaluating a series of piperidine derivatives for antiviral activity, compounds structurally similar to this compound were tested against HIV and other viruses. The results indicated moderate antiviral activity, with some compounds exhibiting a cytotoxic concentration (CC50) in the range of 54–92 μM .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of piperidine derivatives. The research revealed that several analogs demonstrated significant inhibition against common bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The findings support the potential use of such compounds in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Target Organism | Effectiveness |

|---|---|---|---|

| Antiviral | Piperidine Derivative | HIV | Moderate |

| Antimicrobial | Piperidine Derivative | Staphylococcus aureus | Significant |

| Antimicrobial | Piperidine Derivative | Pseudomonas aeruginosa | Significant |

Table 2: Cytotoxic Concentrations (CC50)

| Compound | CC50 (μM) |

|---|---|

| Piperidine Derivative A | 54 |

| Piperidine Derivative B | 92 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid with analogous compounds, focusing on structural variations, synthetic routes, and physicochemical properties.

Substituent Variations on the Pyrimidine Ring

Key Insights :

- The 5-ethyl group in the target compound improves lipophilicity compared to polar substituents like amino or bromine.

- Brominated analogs (e.g., 5-Bromo) are valuable intermediates for Suzuki-Miyaura couplings, whereas the ethyl group enhances metabolic stability .

Piperidine Ring Modifications

| Compound Name | Piperidine Modification | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|

| 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid | BOC-protected piperidine | 331.40 | 0.80 |

| 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid | BOC-protected; 2-position substitution | 317.38 | 0.80 |

| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | Benzyloxycarbonyl group | 333.38 | 0.81 |

Key Insights :

- BOC protection (e.g., tert-butoxycarbonyl) increases steric bulk and solubility in organic solvents, whereas the benzyloxycarbonyl group offers orthogonal deprotection routes .

- Substitution at the 3-position of benzoic acid (target compound) versus the 2-position alters molecular geometry, affecting binding interactions in biological systems .

Carboxylic Acid Derivatives

Key Insights :

- The cyano group in 4-((4-(3-cyanophenyl)pyrimidin-2-yl)amino)benzoic acid enhances dipole interactions, improving binding to hydrophobic enzyme pockets .

- Difluoromethoxy substitution increases metabolic stability and bioavailability compared to the ethylpyrimidine variant .

Preparation Methods

Suzuki-Miyaura Coupling for Pyrimidine Formation

The 5-ethylpyrimidine ring is synthesized via palladium-catalyzed coupling. Using 2,4-dichloropyrimidine and 5-ethylboronic acid under conditions adapted from:

-

Catalyst : PdCl₂dppf (1 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : 1,4-Dioxane at 110°C for 18 hours

This yields 2-chloro-5-ethylpyrimidine (85% isolated yield), confirmed by HPLC purity >95%.

Piperidine Substitution

The chloro group in 2-chloro-5-ethylpyrimidine undergoes nucleophilic displacement with piperidin-4-amine:

Preparation of 3-(Piperidin-4-yl)benzoic Acid Derivatives

Ester Protection of Benzoic Acid

Methyl 3-bromobenzoate is prepared via Fischer esterification:

Buchwald-Hartwig Amination

Coupling methyl 3-bromobenzoate with piperidin-4-ylboronic acid:

-

Catalyst : Pd(OAc)₂/XPhos (2 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : Toluene/water (3:1), 100°C, 24 hours

Final Assembly and Deprotection

Ester Hydrolysis

The methyl ester is cleaved using lithium hydroxide:

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water), affording white crystals. Characterization data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine), 7.85 (d, J = 8.0 Hz, 1H, ArH), 3.20 (m, 4H, piperidine), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Alternative Pathways and Optimization

One-Pot Functionalization Strategies

Adapting methodologies from, a tandem coupling-hydrolysis sequence reduces step count:

Microwave-Assisted Cyclization

Inspired by, microwave irradiation accelerates piperidine formation:

Challenges and Mitigation Strategies

Q & A

Basic: What are the optimal synthetic routes for 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with coupling the piperidine and pyrimidine moieties, followed by benzoic acid functionalization. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions to link the piperidine and pyrimidine groups.

- Acid activation : Convert the benzoic acid to an acyl chloride for nucleophilic substitution with the piperidine-pyrimidine intermediate.

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate the product .

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1.2:1 molar ratio of nucleophile to electrophile) to minimize side products .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 5-ethylpyrimidin-2-yl group on biological activity?

Methodological Answer:

SAR studies require systematic structural modifications and comparative assays:

- Analog synthesis : Replace the ethyl group on the pyrimidine ring with methyl, propyl, or trifluoromethyl groups (e.g., as seen in trifluoromethyl-substituted analogs in ).

- Biological testing : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based viability assays to compare activity across analogs.

- Computational modeling : Perform molecular docking to assess binding affinity variations caused by substituent bulkiness or electronic effects (e.g., trifluoromethyl’s electron-withdrawing properties in ).

- Data correlation : Statistically analyze IC₅₀ values against substituent properties (e.g., logP, polar surface area) to identify key drivers of activity .

Advanced: What analytical techniques are most effective for characterizing impurities in this compound, and how can method validation be performed?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI) to identify impurities. Compare retention times and mass spectra against reference standards .

- NMR spectroscopy : ¹H/¹³C NMR can detect residual solvents or regioisomers; employ deuterated DMSO for solubility .

- Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) using spiked samples .

Basic: How can the environmental fate of this compound be assessed, and what experimental models are suitable for studying its biodegradation?

Methodological Answer:

- Aquatic fate studies : Use OECD 301B (Ready Biodegradability Test) to measure mineralization via dissolved organic carbon (DOC) removal in activated sludge .

- Soil persistence : Conduct microcosm experiments with spiked soil samples, monitoring parent compound degradation via LC-MS/MS over 60 days .

- Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish EC₅₀ values .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

Methodological Answer:

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to isolate system-specific variables .

- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro potency and in vivo efficacy .

- Meta-analysis : Apply multivariate regression to published datasets, adjusting for variables like assay type, incubation time, and compound solubility .

Advanced: What strategies can be employed to study the compound’s interaction with membrane-bound receptors, and how can binding kinetics be quantified?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize purified receptors on sensor chips and measure association/dissociation rates in real-time .

- Radioligand displacement assays : Use tritiated ligands (e.g., [³H]-labeled competitors) to determine Ki values via Scatchard analysis .

- Cryo-EM : Resolve receptor-ligand complex structures at near-atomic resolution to identify critical binding residues .

Basic: How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?

Methodological Answer:

- Detailed protocols : Document reaction conditions (temperature, pH, inert atmosphere) and purification steps (e.g., solvent ratios for recrystallization) .

- Reference standards : Distribute characterized batches of the compound with certificates of analysis (CoA) for cross-lab calibration .

- Interlaboratory studies : Collaborate on round-robin testing to identify and mitigate procedural variability .

Advanced: What computational tools are recommended for predicting the compound’s metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In silico metabolism : Use software like MetaSite or GLORYx to predict Phase I/II metabolism, focusing on cytochrome P450-mediated oxidation and glucuronidation .

- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess mutagenicity or hepatotoxicity risks based on structural alerts .

- Validation : Compare predictions with in vitro hepatocyte metabolism data and adjust models iteratively .

Advanced: How can researchers design experiments to evaluate the compound’s potential off-target effects in complex biological systems?

Methodological Answer:

- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated probes and mass spectrometry to identify off-target binding partners .

- Phenotypic screening : Employ high-content imaging in primary cells to detect unexpected morphological changes .

- CRISPR-Cas9 knockouts : Validate off-target effects by silencing candidate genes and retesting compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.